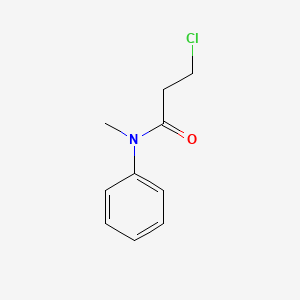

3-chloro-N-methyl-N-phenylpropanamide

Vue d'ensemble

Description

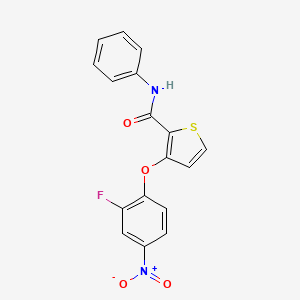

3-chloro-N-methyl-N-phenylpropanamide is a chemical compound with the CAS Number: 89585-53-5 . It has a molecular weight of 197.66 . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The linear formula of this compound is C10H12ClNO . The structure includes a chloropropionyl group attached to a N-methyl-N-phenyl group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

Chemoselective Synthesis

Chemoselective reactions of compounds similar to 3-chloro-N-methyl-N-phenylpropanamide have been explored for the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These reactions leverage the compound's nucleophilic centers against dihaloalkanes and aldehydes, demonstrating its utility in creating complex molecular architectures (Hajji et al., 2002).

Crystal Structure and Spectral Investigations

Detailed structural analysis through X-ray diffraction, alongside IR, NMR, and UV-Vis spectral investigations, have been conducted on derivatives of this compound. These studies are crucial for understanding the molecular conformation and electronic properties of such compounds, facilitating their application in materials science and pharmaceutical research (Demir et al., 2016).

Substituted Derivatives and Catalytic Applications

Research into substituted derivatives of this compound, such as the synthesis of (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones, opens avenues for developing new catalytic processes and potential pharmaceutical applications. These derivatives have been evaluated for their catalytic efficacy and potential pharmacological uses, underlining the compound's versatility in scientific research (Sedlák et al., 2008).

Antimicrobial Activity

The antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, which are structurally related to this compound, has been assessed against various bacterial and fungal strains. Although these compounds exhibited low antimicrobial activity, such studies are foundational for designing more potent antimicrobial agents (Грищук et al., 2013).

Green Synthesis Approaches

Innovative synthesis methods employing this compound derivatives have been developed to enhance reaction efficiency and environmental sustainability. One such approach is the green synthesis of kojic acid derivatives in ionic liquids, showcasing the compound's role in promoting eco-friendly chemical processes (Li et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-N-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZNUSUQHMUWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858252.png)